5-(2,5-Dibromophenyl)thiazol-2-amine
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Overview
Description
5-(2,5-Dibromophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is a class of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
The synthesis of 5-(2,5-Dibromophenyl)thiazol-2-amine typically involves the reaction of 2,5-dibromobenzaldehyde with thiourea under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
5-(2,5-Dibromophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2,5-Dibromophenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-(2,5-Dibromophenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth, making it a potential anticancer agent .
Comparison with Similar Compounds
5-(2,5-Dibromophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its anticancer and antimicrobial properties.
4-Phenylthiazole: Studied for its anti-inflammatory and analgesic effects.
Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals
The uniqueness of this compound lies in its dibromo substitution, which enhances its reactivity and potential biological activities compared to other thiazole derivatives .
Properties
Molecular Formula |
C9H6Br2N2S |
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Molecular Weight |
334.03 g/mol |
IUPAC Name |
5-(2,5-dibromophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6Br2N2S/c10-5-1-2-7(11)6(3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
JSLNYZUMDJVLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CN=C(S2)N)Br |
Origin of Product |
United States |
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